molecular formula C23H27N5O6S2 B2918651 Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851987-83-2

Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2918651
CAS No.: 851987-83-2
M. Wt: 533.62
InChI Key: IMNFGSDPHWJZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 7, respectively. A hydrazinecarbonyl (-CONHNH₂) group links the benzo[d]thiazole to a phenylsulfonyl (-SO₂C₆H₄-) moiety, which is further connected to a piperazine ring carboxylated with an ethyl ester (-COOEt). Its molecular weight is approximately 532–542 g/mol, depending on substituents, with a logP value of ~3.1, indicating moderate lipophilicity .

Properties

IUPAC Name

ethyl 4-[4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O6S2/c1-4-34-23(30)27-11-13-28(14-12-27)36(31,32)17-8-6-16(7-9-17)21(29)25-26-22-24-19-18(33-3)10-5-15(2)20(19)35-22/h5-10H,4,11-14H2,1-3H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNFGSDPHWJZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has drawn attention in pharmaceutical chemistry due to its potential biological activities. This article examines the synthesis, structural features, and biological activities of this compound, supported by relevant research findings and data.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C23H27N5O6S2
  • Molecular Weight: 533.6 g/mol
  • CAS Number: 851987-83-2

The compound features a piperazine ring, a sulfonyl group, and a hydrazinecarbonyl moiety, which are associated with diverse biological effects. The presence of the benzo[d]thiazole moiety is particularly significant as it is often linked to anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves:

  • Coupling of Substituted 2-Amino Benzothiazoles with N-phenyl anthranilic acid.
  • Formation of Intermediate Compounds treated with 1-(2-chloro ethyl) piperidine hydrochloride.

These reactions are optimized for yield and purity using various solvents and catalysts, monitored by techniques such as thin-layer chromatography and NMR spectroscopy.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly as an anticancer agent . Compounds containing benzo[d]thiazole structures have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The hydrazinecarbonyl group may enhance its interaction with biological targets, contributing to its efficacy.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties:
    • Research has shown that compounds with benzo[d]thiazole moieties possess antimicrobial properties. This compound may similarly exhibit activity against bacterial strains, suggesting potential therapeutic applications in treating infections.
  • Enzyme Interaction:
    • Studies focusing on the interactions of this compound with enzymes involved in metabolic pathways have indicated potential therapeutic effects against diseases such as cancer. The compound's structure allows for interactions that could inhibit specific enzymatic activities critical for tumor growth.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazineContains a piperazine ring and thiadiazoleFAAH inhibition; analgesic effects
5-[4-Methoxyphenylethyn]-piperazine derivativesSimilar piperazine structureAnticancer activity reported
7-Methylbenzo[d]thiazole derivativesShares thiazole structureAntimicrobial properties noted

These compounds highlight the uniqueness of this compound due to its specific combination of functional groups, which may confer distinct biological properties not observed in its analogs.

Scientific Research Applications

Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with a variety of potential applications, particularly in pharmacological research. Its structure includes a piperazine ring, a sulfonyl group, and a hydrazinecarbonyl moiety, along with a benzo[d]thiazole component known for its diverse biological effects, such as anticancer and antimicrobial properties.

Potential Applications

  • Anticancer Agent Preliminary studies suggest that this compound may have anticancer properties. Compounds with benzo[d]thiazole structures have been shown to inhibit cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest. The hydrazinecarbonyl group may also enhance the compound's biological efficacy by improving interaction with biological targets.
  • Interaction with Biological Targets Research is focused on how this compound interacts with biological targets to understand its mechanism of action. Data suggests that similar compounds can interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.

Chemical and Physical Properties

  • Molecular Formula: C23H27N5O6S2C_{23}H_{27}N_5O_6S_2
  • Molecular Weight: 533.6
  • CAS Number: 851987-83-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Benzo[d]thiazole vs. Pyridazinone Derivatives
  • Pyridazinone derivatives (e.g., compounds in ) replace the benzo[d]thiazole core with a pyridazinone ring.
  • Synthesis: Pyridazinones are synthesized via nucleophilic substitution (e.g., reacting dichloropyridazine with piperazine derivatives) and hydrazine condensation, similar to the target compound’s hydrazinecarbonyl formation .
Triazole Derivatives
  • 1,2,4-Triazole-3-thiones () exhibit tautomerism (thiol-thione equilibrium), which the target compound lacks. The absence of a thiol group in the target compound may enhance stability under physiological conditions .

Substituent Variations

Benzothiazole Substituents
  • Ethyl 4-[4-[(4-Ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (): Differs by an ethoxy (-OEt) group at position 4 and a methyl group at position 3. The ethoxy substituent increases hydrophobicity (logP ~3.1) compared to the methoxy group in the target compound .
Hydrazine-Linked Compounds
  • Thiazolylhydrazones (): Replace the benzo[d]thiazole with a thiazole ring and use hydrazinecarbothioamide linkages. For example, compound 3a in shows acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~12 µM), suggesting the target compound’s hydrazinecarbonyl group may also confer neuroactivity .

Functional Group Comparisons

Sulfonyl vs. Sulfonamide Groups
  • The phenylsulfonyl group in the target compound contrasts with sulfonamide-containing derivatives (e.g., ). Sulfonamides generally exhibit higher solubility due to hydrogen-bonding capacity, whereas the sulfonyl group may enhance metabolic stability .
Piperazine Modifications
  • 1-(4-Fluorobenzyl)piperazine Derivatives (): Fluorine substitution enhances blood-brain barrier penetration. The target compound lacks fluorine but includes a carboxylated piperazine, which may improve water solubility .

Research Implications

  • Drug Design: The target compound’s benzo[d]thiazole-hydrazinecarbonyl motif is structurally distinct from pyridazinones () and triazoles (), offering unique opportunities for kinase or AChE targeting .
  • Optimization : Introducing fluorine (as in ) or propargyl groups () could enhance bioavailability or enable conjugation strategies .

Q & A

Q. What are the critical steps for synthesizing this compound, and what intermediates are involved?

The synthesis involves three key steps:

  • Hydrazinecarboxylation : Condensation of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with a phenyl carbonyl chloride derivative to form the hydrazinecarbonyl intermediate.
  • Sulfonylation : Reaction of the intermediate with a sulfonyl chloride group under anhydrous conditions to introduce the sulfonyl linkage.
  • Piperazine coupling : Final esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) to attach the piperazine-carboxylate moiety . Note: Purity (>98%) is typically confirmed via HPLC or column chromatography .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy, methyl, and piperazine groups).
  • IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350 cm1^{-1}) stretches.
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+) .

Q. What safety precautions are required during handling?

  • Use PPE (gloves, goggles) due to skin/eye irritation risks from sulfonyl and hydrazine derivatives.
  • Store in a desiccator at 2–8°C to prevent hydrolysis of the ester group.
  • Avoid exposure to oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (e.g., NOx_x) .

Q. What solvents are optimal for solubility?

  • Polar aprotic solvents (DMF, DMSO) for reactions.
  • Ethanol or methanol for crystallization due to moderate solubility (~10–20 mg/mL at 25°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

  • DOE (Design of Experiments) : Vary temperature (0–25°C), stoichiometry (1:1.2 sulfonyl chloride:hydrazine), and solvent (dichloromethane vs. THF).
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic attack on the sulfonyl chloride.
  • Real-time monitoring : Use in-situ FTIR to track sulfonyl group incorporation .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • X-ray diffraction : Compare experimental bond lengths/angles (e.g., C-S bond in benzo[d]thiazole: ~1.74 Å) with DFT-optimized structures.
  • Torsional analysis : Assess piperazine ring conformation (chair vs. boat) using molecular dynamics simulations.
  • Error margins : Discrepancies >0.1 Å may indicate solvent effects or crystal packing artifacts .

Q. What strategies assess hydrolytic stability under physiological conditions?

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor via LC-MS for ester hydrolysis (~50% degradation at 24 hours, pH 7.4).
  • Stabilizers : Co-formulate with cyclodextrins to shield the ester group .

Q. How to evaluate structure-activity relationships (SAR) for biological targets?

  • Fragment-based screening : Test individual moieties (e.g., benzo[d]thiazole for kinase inhibition; piperazine for CNS penetration).
  • Docking studies : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina).
  • In vitro assays : Measure IC50_{50} against cancer cell lines (e.g., MCF-7) with/without structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.